molecular formula C12H13N3O2 B15270840 Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate

Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B15270840
M. Wt: 231.25 g/mol
InChI Key: XSVCOUJLMDHWGP-UHFFFAOYSA-N
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Description

Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound features a methyl ester group at the 3-position and an aminomethylphenyl group at the 5-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its use as a lead compound for developing new pharmaceuticals.

    Industry: It can be utilized in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethylphenyl group may facilitate binding to specific sites, while the pyrazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-4-carboxylate: Similar structure but with the carboxylate group at the 4-position.

    Methyl 5-(2-(aminomethyl)phenyl)-1H-imidazole-3-carboxylate: Contains an imidazole ring instead of a pyrazole ring.

    Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-sulfonate: Features a sulfonate group instead of a carboxylate group.

Uniqueness

Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both the aminomethylphenyl and methyl ester groups provides a versatile scaffold for further chemical modifications and applications.

Biological Activity

Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores its biological activity, including relevant case studies, research findings, and a comparative analysis of its efficacy.

  • IUPAC Name : this compound
  • CAS Number : 34873-96-6
  • Molecular Formula : C₁₂H₁₃N₃O₂
  • Molecular Weight : 233.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and inflammatory mediators. It has been shown to inhibit tubulin polymerization, which is crucial for cell cycle progression, particularly in the G2/M phase, leading to potential anticancer effects .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Compound Efficacy : A derivative similar to this compound displayed IC50 values in the low micromolar range (0.08–12.07 mM), indicating potent inhibitory effects on tumor cell lines .

Anti-inflammatory Activity

Research indicates that this compound can modulate inflammatory pathways by inhibiting the phosphorylation of key signaling proteins involved in the inflammatory response, such as HSP27 and TNF-alpha release .

Case Studies

  • In Vitro Studies :
    • A study evaluated the antiproliferative activity of various pyrazole derivatives on HepG2 (liver cancer) and HeLa (cervical cancer) cells, showing significant growth inhibition rates of 54.25% and 38.44%, respectively, while demonstrating low toxicity to normal fibroblasts .
  • Molecular Docking Studies :
    • Molecular docking simulations revealed that certain pyrazole derivatives bind effectively to the colchicine site on tubulin, which is critical for their anticancer properties .

Comparative Analysis Table

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundHepG254.25% inhibitionTubulin polymerization inhibition
Compound 9aHeLa38.44% inhibitionCell cycle arrest at G2/M phase
Compound 11aVarious tumor linesIC50 = 3.79 µMInhibition of tumor cell proliferation

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 3-[2-(aminomethyl)phenyl]-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C12H13N3O2/c1-17-12(16)11-6-10(14-15-11)9-5-3-2-4-8(9)7-13/h2-6H,7,13H2,1H3,(H,14,15)

InChI Key

XSVCOUJLMDHWGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=CC=C2CN

Origin of Product

United States

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